1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone
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Overview
Description
1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then transformed into the desired product by removing the trifluoroacetyl protecting group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of energetic materials and propellants.
Mechanism of Action
The mechanism of action of 1-(3-{4-nitro-2H-1,2,3-triazol-2-yl}-1H-1,2,4-triazol-1-yl)acetone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and triazole rings suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Another nitrogen-rich energetic material with similar thermal stability and low sensitivity.
5-Nitro-1,2,4-triazole-3-one (NTO): A high explosive insensitive energetic material with a heterocyclic ring structure.
Properties
Molecular Formula |
C7H7N7O3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-[3-(4-nitrotriazol-2-yl)-1,2,4-triazol-1-yl]propan-2-one |
InChI |
InChI=1S/C7H7N7O3/c1-5(15)3-12-4-8-7(11-12)13-9-2-6(10-13)14(16)17/h2,4H,3H2,1H3 |
InChI Key |
OSZDHKVYBIKBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=NC(=N1)N2N=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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